molecular formula C5H10ClNO3 B1445497 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride CAS No. 67117-23-1

3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1445497
CAS No.: 67117-23-1
M. Wt: 167.59 g/mol
InChI Key: ZCTOUMHOZKRENX-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO3 and a molecular weight of 167.59 g/mol . It is a hydrochloride salt form of 3-hydroxypyrrolidine-3-carboxylic acid, which is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxypyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydroxylation of pyrrolidine-3-carboxylic acid followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols .

Mechanism of Action

The mechanism of action of 3-hydroxypyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-hydroxypyrrolidine-3-carboxylic acid hydrochloride include:

  • Pyrrolidine-3-carboxylic acid
  • 3-Hydroxypyrrolidine
  • Pyrrolidine-2,5-dione
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and form more stable complexes with biological molecules. This makes it particularly useful in scientific research and industrial applications .

Properties

IUPAC Name

3-hydroxypyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-4(8)5(9)1-2-6-3-5;/h6,9H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTOUMHOZKRENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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